N,N,N',N'-Tetramethyl-1,3-butanediamine fundamental properties
N,N,N',N'-Tetramethyl-1,3-butanediamine fundamental properties
An In-depth Technical Guide to N,N,N',N'-Tetramethyl-1,3-butanediamine: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Abstract
N,N,N',N'-Tetramethyl-1,3-butanediamine (TMBDA), CAS No. 97-84-7, is a sterically hindered aliphatic tertiary diamine that has garnered significant interest for its utility as a catalyst and a specialized chemical reagent.[1] While its primary industrial application lies in the catalysis of polyurethane foams and epoxy resins, its unique physicochemical properties make it a valuable tool for researchers in advanced analytical techniques and a potential building block in complex organic synthesis.[1][2] This guide provides a comprehensive overview of TMBDA, consolidating its fundamental properties, outlining a robust synthetic protocol, detailing its key applications with mechanistic insights, and summarizing essential safety and handling procedures. The content herein is curated for researchers, chemists, and professionals in the field of drug development who require a deep, practical understanding of this versatile molecule.
Core Physicochemical and Structural Properties
N,N,N',N'-Tetramethyl-1,3-butanediamine is a colorless, stable liquid characterized by two tertiary amine functionalities separated by a three-carbon backbone, with one of the amine groups positioned on a chiral center.[2][3] This structure imparts a combination of strong basicity, chelating potential, and significant steric hindrance, which dictates its chemical reactivity and applications.
Chemical Structure
Caption: Chemical Structure of N,N,N',N'-Tetramethyl-1,3-butanediamine.
Tabulated Physicochemical Data
The fundamental properties of TMBDA are summarized in the table below, compiled from authoritative chemical databases.
| Property | Value | Source(s) |
| IUPAC Name | 1-N,1-N,3-N,3-N-tetramethylbutane-1,3-diamine | [1] |
| Synonyms | 1,3-Bis(dimethylamino)butane, TMBDA | [1][3] |
| CAS Number | 97-84-7 | [1][4] |
| Molecular Formula | C₈H₂₀N₂ | [1][4] |
| Molecular Weight | 144.26 g/mol | [1][3][4] |
| Appearance | Colorless liquid | [1][5] |
| Boiling Point | 165 °C (329 °F) at 760 mmHg | [1] |
| Melting Point | < -100 °C (< -148 °F) | [1] |
| Density | 0.787 - 0.802 g/mL at 20-25 °C | [1][6] |
| Flash Point | 41 - 45.5 °C (105 - 114 °F) | [1][2][6] |
| Vapor Pressure | 1.64 mmHg at 20 °C | [1][5] |
| Solubility | Miscible with water | [1][2] |
Synthesis and Purification
While TMBDA is commercially available, an understanding of its synthesis is crucial for researchers requiring high-purity material or isotopically labeled analogues. A robust and widely applicable method for the preparation of tertiary amines is the reductive amination of a primary amine precursor.
Rationale for Synthetic Approach
The most logical and efficient laboratory-scale synthesis of TMBDA involves the exhaustive methylation of 1,3-butanediamine. The Eschweiler-Clarke reaction, which utilizes formaldehyde as the carbon source and formic acid as the reducing agent, is a classic and effective method for this transformation.[7] Alternatively, other reducing agents like sodium borohydride can be employed with formaldehyde.[8] This approach is favored due to the ready availability of starting materials, high yields, and relatively simple workup procedures.
Proposed Experimental Protocol: Synthesis via Reductive Amination
This protocol describes the synthesis of TMBDA from 1,3-butanediamine using formaldehyde and sodium borohydride.
Materials:
-
1,3-Butanediamine (1.0 eq)[9]
-
Formaldehyde (37% solution in water, >8.0 eq)
-
Sodium borohydride (NaBH₄, >4.0 eq)
-
Methanol (solvent)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 1,3-butanediamine (1.0 eq) in methanol.
-
Aldehyde Addition: Cool the solution to 0 °C. Slowly add the formaldehyde solution (>8.0 eq) to the flask while stirring. Maintain the temperature at 0-5 °C.
-
Reduction: While still at 0 °C, add sodium borohydride (>4.0 eq) portion-wise. Caution: This step is exothermic and generates hydrogen gas. Ensure adequate ventilation and slow addition to control the reaction rate.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding water. Basify the mixture with a concentrated NaOH solution to a pH > 12.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude TMBDA.
Caption: Workflow for the synthesis and purification of TMBDA.
Purification Protocol
The crude product from the synthesis can be purified to >98% purity by fractional distillation under an inert atmosphere.[10]
-
Apparatus Setup: Assemble a fractional distillation apparatus. It is recommended to use a short Vigreux column.
-
Drying Agent: Add a small amount of a drying agent, such as sodium metal or calcium hydride, to the distillation flask containing the crude TMBDA to remove residual water. Caution: Handle sodium metal with extreme care.
-
Distillation: Heat the flask under a nitrogen or argon atmosphere. Collect the fraction boiling at approximately 165 °C.
Spectroscopic & Analytical Profile
Characterization of TMBDA is routinely performed using standard spectroscopic techniques. The following data provides a reference for compound verification.
| Technique | Key Features and Expected Signals | Source(s) |
| ¹H NMR | Signals expected for: CH₃ group adjacent to the chiral center, CH₂ group, CH methine proton, and four N-CH₃ groups. | [11] |
| ¹³C NMR | Distinct signals for all 8 carbon atoms, reflecting the molecule's asymmetry. | [11] |
| IR Spec. | C-H stretching (alkane) ~2850-3000 cm⁻¹, C-N stretching ~1000-1200 cm⁻¹. Absence of N-H stretching (~3300-3500 cm⁻¹) confirms exhaustive methylation. | [1] |
| Mass Spec. | Molecular Ion (M⁺) peak at m/z = 144. Characteristic fragmentation patterns involving cleavage alpha to the nitrogen atoms. | [1] |
Key Applications & Mechanistic Insights
The utility of TMBDA stems from its function as a catalyst and a highly effective electrolyte additive.
Catalyst in Polyurethane and Epoxy Formulations
TMBDA functions as a "gelling" catalyst in the formation of polyurethane, accelerating the reaction between a polyol (alcohol) and an isocyanate.[1][5]
Mechanism of Catalysis: As a tertiary amine, TMBDA acts as a Lewis base. The lone pair of electrons on the nitrogen atoms can abstract a proton from the hydroxyl group of the polyol, increasing its nucleophilicity. This activated polyol then attacks the electrophilic carbon of the isocyanate group, facilitating the formation of the urethane linkage. The catalyst is regenerated in the process. This mechanism is crucial for controlling the curing time and final properties of the polymer.
Caption: Catalytic cycle of TMBDA in urethane formation.
Advanced Applications in Pharmaceutical and Biomedical Analysis
A significant application for professionals in drug development is the use of TMBDA as a background electrolyte (BGE) additive in capillary zone electrophoresis (CZE).
Field-Proven Insight: In the analysis of proteins and basic drugs like tricyclic antidepressants, interactions between the analytes and the negatively charged surface of the fused-silica capillary can lead to poor peak shape and resolution. TMBDA has been demonstrated to be a highly effective additive to suppress these interactions.[10] The protonated diamine in the BGE is believed to dynamically coat the capillary wall, creating a positively charged surface that repels the cationic analytes, thereby minimizing adsorption and leading to highly efficient separations.[10]
Experimental Workflow: CZE with TMBDA Additive
-
BGE Preparation: Prepare a buffer solution (e.g., phosphate or borate) at the desired pH. Add TMBDA to a final concentration of ~20 mM.[10]
-
Capillary Conditioning: Flush the new capillary sequentially with 1 M NaOH, water, and finally the TMBDA-containing BGE.
-
Sample Injection: Inject the sample (e.g., a mixture of antidepressant drugs) using pressure or voltage.
-
Separation: Apply a high voltage across the capillary to effect separation.
-
Detection: Monitor the separation using a UV detector at an appropriate wavelength.
Potential in Coordination and Synthetic Organic Chemistry
The structure of TMBDA suggests further utility in advanced chemical synthesis:
-
Bidentate Ligand: With two nitrogen donor atoms, TMBDA can act as a chelating ligand for various metal ions. While specific complexes with TMBDA are not widely reported, its structural similarity to well-studied ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA) suggests it could be used to stabilize organometallic reagents and catalyze metal-mediated reactions.[12] Its chiral center also opens possibilities for applications in asymmetric catalysis.
-
Non-Nucleophilic Base: In complex organic synthesis, particularly in the construction of active pharmaceutical ingredients (APIs), sterically hindered, non-nucleophilic bases are often required to deprotonate substrates without competing in undesired side reactions. The bulky nature of TMBDA makes it an excellent candidate for such applications.
Safety, Handling, and Storage
TMBDA is a hazardous chemical and must be handled with appropriate precautions.
GHS Hazard Classification
| Hazard Class | Statement | Source(s) |
| Flammable Liquids | Flammable liquid and vapor | [1][2] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, Toxic in contact with skin, Toxic if inhaled | [1][2] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage | [1][2][5] |
Handling and First Aid
-
Engineering Controls: Use only in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash-proof goggles, a face shield, and a lab coat.
-
First Aid (Eyes): Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
First Aid (Skin): Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
-
First Aid (Inhalation/Ingestion): Move to fresh air. If ingested, do NOT induce vomiting. Seek immediate medical attention.[1]
Storage
Store in a tightly closed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep separated from incompatible materials such as strong oxidizing agents and acids.[1][6]
References
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BDMAEE. (2024, January 4). n,n,n',n'-tetramethyl-1,3-butanediamine. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). N,N,N',N'-tetramethyl-1,3-butanediamine. Retrieved January 12, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of 1,3-Butanediamine, N,N,N',N'-tetramethyl- (CAS 97-84-7). Retrieved January 12, 2026, from [Link]
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ResearchGate. (2018). Reductive amination of amines with formaldehyde? Retrieved January 12, 2026, from [Link]
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Moku. (2023). N,N,N',N'-Tetramethylethylenediamine: Synthesis, application and precautions. Retrieved January 12, 2026, from [Link]
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Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved January 12, 2026, from [Link]
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Haz-Map. (n.d.). N,N,N',N'-Tetramethyl-1,3-butanediamine. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). 1,3-Butanediamine, (R)-. Retrieved January 12, 2026, from [Link]
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YouTube. (2020). Alkylation of Enamines. Retrieved January 12, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). 1,3-Butanediamine. Retrieved January 12, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. Retrieved January 12, 2026, from [Link]
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Wikipedia. (n.d.). 2,3-Butanediamine. Retrieved January 12, 2026, from [Link]
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